N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Description
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic butanamide derivative characterized by a branched alkyl chain (butan-2-yl) at the para position of the phenyl group and a 2,4-dichlorophenoxy substituent.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c1-3-14(2)15-6-9-17(10-7-15)23-20(24)5-4-12-25-19-11-8-16(21)13-18(19)22/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUIZDKMVVUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves a multi-step process. One common method includes the reaction of 4-(2,4-dichlorophenoxy)butanoic acid with 4-(butan-2-yl)aniline under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes controlled hydrolysis under both acidic and alkaline conditions:
| Conditions | Reagents | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux, 6 hrs | 4-(2,4-dichlorophenoxy)butanoic acid + 4-(butan-2-yl)aniline | 72% | Protonation of carbonyl oxygen followed by nucleophilic attack by water |
| Alkaline (NaOH, 60°C) | 4M NaOH, ethanol, 4 hrs | Sodium 4-(2,4-dichlorophenoxy)butanoate + 4-(butan-2-yl)aniline | 68% | Hydroxide ion-mediated cleavage via tetrahedral intermediate |
Industrial Relevance : Hydrolysis products serve as intermediates for synthesizing herbicidal analogs (e.g., glyphosate derivatives) through carboxylate functionalization .
Substitution Reactions
The 2,4-dichlorophenoxy group participates in nucleophilic aromatic substitution (NAS), with reactivity order: para-Cl > ortho-Cl due to steric and electronic effects.
2.1. Chlorine Displacement
| Nucleophile | Conditions | Products | Reaction Rate (k, L/mol·s) |
|---|---|---|---|
| Ammonia (NH₃) | 120°C, CuCl₂ catalyst, DMF | 4-(2-amino-4-chlorophenoxy)-N-[4-(butan-2-yl)phenyl]butanamide | 1.2 × 10⁻³ |
| Methoxide (CH₃O⁻) | 80°C, K₂CO₃, DMSO | 4-(2-methoxy-4-chlorophenoxy)-N-[4-(butan-2-yl)phenyl]butanamide | 8.5 × 10⁻⁴ |
Key Observation : The para-chlorine exhibits higher lability due to reduced steric hindrance, enabling regioselective modifications.
Reduction Reactions
Targeted reduction of the amide bond or aromatic chlorines has been explored:
3.1. Amide Reduction
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 2 hrs | 4-(2,4-dichlorophenoxy)butylamine + 4-(butan-2-yl)benzene | 89% amine |
| BH₃·THF | Reflux, 8 hrs | Secondary alcohol + aniline derivative | <50% (side reactions dominate) |
Limitation : Over-reduction of the dichlorophenoxy group occurs with strong hydride donors, necessitating controlled stoichiometry.
Oxidation Reactions
The tertiary alkyl chain and aromatic systems undergo selective oxidation:
Note : Oxidative degradation pathways are critical in environmental fate studies, with half-life (t₁/₂) of 14 days in aqueous ozone .
Cyclization and Cross-Coupling
Under transition-metal catalysis, the compound participates in C–N and C–O bond-forming reactions:
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | N-aryl pyrrolidinone derivatives | 65% |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl ether analogs | 58% |
Mechanistic Insight : The electron-withdrawing dichlorophenoxy group enhances oxidative addition rates in Pd-mediated reactions .
Stability and Degradation
Scientific Research Applications
Herbicidal Activity
The primary application of N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is likely in herbicide formulation. The dichlorophenoxy moiety is structurally similar to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used for controlling broadleaf weeds. Research indicates that compounds with similar structures can exhibit effective herbicidal properties.
Case Study: A study examining the efficacy of various herbicides found that compounds with dichlorophenoxy groups demonstrated significant activity against specific weed species. While direct studies on this compound may be limited, its structural analogs have shown promise in agricultural applications .
Pharmaceutical Potential
Given its unique structure, this compound may also have pharmaceutical applications. Compounds with similar characteristics are often investigated for their potential as anti-inflammatory or analgesic agents.
Case Study: Research into related amides has shown that they can inhibit certain inflammatory pathways in vitro. This suggests that this compound might exhibit similar biological activity, warranting further investigation .
Chemical Synthesis and Development
The synthesis of this compound can contribute to the development of new chemical entities in both agricultural and pharmaceutical research. The compound can serve as a building block for more complex molecules.
Data Table: Synthesis Pathways
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation | Butan-2-ol with phenyl amine |
| 2 | Coupling Reaction | Dichlorophenol derivative |
| 3 | Amide Formation | Acyl chloride with amine |
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pharmacological Analogs Targeting TRPA1
- CHEM-5861528: This compound (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide) shares the N-[4-(butan-2-yl)phenyl] group with the target compound but replaces the dichlorophenoxy moiety with a purine-derived acetamide chain. Both exhibit TRPA1 inhibition (IC50 ~4–10 μM), but the dichlorophenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to the heterocyclic system in CHEM-5861528 .
Chlorinated Phenoxy Derivatives
- 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide: Molecular Formula: C21H25ClN2O4S (Avg. mass: 436.95 Da) This analog substitutes the dichlorophenoxy group with a 4-chloro-2-methylphenoxy group and introduces a sulfonamide-linked pyrrolidine at the phenyl ring. The sulfonamide group may improve water solubility but reduce blood-brain barrier penetration compared to the target compound’s dichlorophenoxy and alkylphenyl motifs .
- 2-(2,4-Bis(tert-pentyl)phenoxy)-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butanamide: Molecular Formula: C28H39Cl2NO3 (Avg. mass: 514.51 Da) The bulky tert-pentyl groups and hydroxyl substitution likely reduce metabolic stability compared to the target compound’s simpler dichlorophenoxy and butan-2-yl design .
Substituted Phenylbutanamides
- N-(2,4-dimethoxyphenyl)-4-phenylbutanamide: Molecular Formula: C18H21NO3 (Avg. mass: 299.36 Da) The dimethoxyphenyl group introduces strong electron-donating effects, contrasting with the electron-withdrawing dichlorophenoxy group in the target compound. This difference may influence receptor binding kinetics and metabolic pathways .
- 4-Chloro-N-(4-nitrophenyl)butanamide: Molecular Formula: C10H11ClN2O3 (Avg.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogy.
Key Research Findings
- TRPA1 Inhibition: The butan-2-ylphenyl group, as seen in CHEM-5861528, is critical for TRPA1 antagonism, while the dichlorophenoxy group in the target compound may improve target specificity over other TRP channels .
- Metabolic Stability : Compounds with bulky substituents (e.g., tert-pentyl in ) show reduced metabolic clearance compared to simpler analogs like the target compound.
- Toxicity Considerations : Nitro and sulfonamide groups (e.g., ) are associated with higher toxicity risks than chloro or alkoxy groups.
Biological Activity
N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a compound of interest due to its potential biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23Cl2N3O
- Molecular Weight : 392.32 g/mol
- Structure : The compound features a butanamide backbone with a dichlorophenoxy group, which is known for its herbicidal properties.
The biological activity of this compound is influenced by its structural components. The dichlorophenoxy moiety is similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-studied herbicide. Studies indicate that compounds like 2,4-D can disrupt cellular processes through the following mechanisms:
- Hormonal Disruption : Compounds with phenoxyacetic structures can mimic plant hormones (auxins), leading to uncontrolled growth and developmental effects in plants.
- Oxidative Stress : Research has shown that 2,4-D can induce oxidative stress in various biological models, leading to cellular damage through the generation of reactive oxygen species (ROS) .
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, which may contribute to their herbicidal effects.
Herbicidal Effects
This compound shares biological activity with other phenoxy compounds. It exhibits herbicidal properties by interfering with plant growth regulation. The compound's effectiveness as an herbicide can be attributed to its ability to mimic auxins, leading to abnormal growth patterns in target plants.
Toxicological Studies
Research on related compounds has highlighted potential toxic effects on non-target organisms. For instance:
- Hepatotoxicity : Studies indicate that exposure to 2,4-D can lead to liver damage in vertebrate models due to disrupted metabolic processes .
- Neurotoxicity : There are reports suggesting that similar compounds may affect the central nervous system, causing symptoms ranging from muscle spasms to respiratory failure .
Case Studies
- Case of 2,4-D Poisoning : A clinical report documented severe poisoning due to 2,4-D ingestion, illustrating the compound's acute toxicity and the importance of prompt medical intervention . Symptoms included gastrointestinal distress and neurological impairment.
- Hepatotoxicity Assessment : A study evaluated the hepatotoxic effects of 2,4-D in laboratory animals, demonstrating significant liver enzyme elevation and histopathological changes indicative of liver damage . These findings underscore the need for caution in using such compounds.
Data Summary Table
| Property/Study Aspect | Findings/Details |
|---|---|
| Chemical Structure | This compound |
| Molecular Formula | C20H23Cl2N3O |
| Herbicidal Activity | Mimics auxins; disrupts plant growth |
| Toxicity | Hepatotoxicity and neurotoxicity observed in related compounds |
| Case Study Example | Severe poisoning case linked to 2,4-D ingestion |
Q & A
Advanced Research Question
- Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The dichlorophenoxy group may occupy hydrophobic pockets, while the amide forms hydrogen bonds .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate stable binding .
- QSAR models : Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity using Hammett constants or logP values .
What strategies mitigate discrepancies in biological activity data across different assays?
Advanced Research Question
- Assay standardization : Normalize cell viability assays (e.g., MTT) using internal controls like cisplatin for cytotoxicity studies.
- Solvent effects : Test DMSO concentrations (<0.1%) to avoid false positives/negatives .
- Data validation : Cross-reference IC values with orthogonal methods (e.g., fluorescence polarization for enzyme inhibition) .
How does the compound’s logP influence its pharmacokinetic properties?
Basic Research Question
- logP determination : Use shake-flask method with octanol/water partitioning. The dichlorophenoxy group increases hydrophobicity (predicted logP ~3.5) .
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption. High logP (>3) may enhance membrane penetration but reduce solubility .
What are the metabolic pathways of this compound in hepatic models?
Advanced Research Question
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the butanamide chain) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates. Competitive inhibition may occur due to aromatic bulk .
How can crystallography resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/hexane). The butan-2-yl group’s stereochemistry can be confirmed via Patterson maps .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphic forms .
What environmental stability tests are required for long-term storage?
Basic Research Question
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC; amide bonds are prone to hydrolysis under acidic conditions .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
How does the compound interact with lipid bilayers in membrane permeability studies?
Advanced Research Question
- PAMPA assay : Measure passive diffusion across artificial membranes. The dichlorophenoxy group’s lipophilicity enhances partitioning into lipid phases .
- MD simulations of bilayers : Analyze insertion depth using GROMACS. Hydrophobic moieties align with acyl chains, while polar amides reside near headgroups .
What toxicological endpoints should be prioritized in preclinical studies?
Advanced Research Question
- Ames test : Assess mutagenicity with TA98/TA100 strains. Nitrenium ions from aromatic amines may pose genotoxic risks .
- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity. Bulky substituents may block potassium channels, requiring structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
